N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a 1,3,4-thiadiazole derivative featuring a 2-methylpropyl (isobutyl) group at the 5-position of the thiadiazole ring and a 3-phenylpropanamide moiety at the 2-position. The molecular formula is C₁₅H₁₉N₃OS, with an average molecular weight of 289.40 g/mol. The compound’s structural features, such as the hydrophobic isobutyl group and aromatic propanamide chain, may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)10-14-17-18-15(20-14)16-13(19)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
InChI Key |
DJCAGHNOTNUZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Alkyl halides, aryl halides; conditionspresence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide with structurally related 1,3,4-thiadiazole derivatives:
Key Observations:
The 4-fluorophenyl group () introduces electron-withdrawing effects, which may enhance binding to electrophilic biological targets . Sulfonyl groups (e.g., ) improve polarity and solubility in aqueous media compared to alkyl or aryl substituents .
Biological Activity: Compound 7 () demonstrates CDK5/p25 inhibitory activity, suggesting that thiadiazole derivatives with propanamide chains and complex substituents (e.g., thioethyl-keto-toluidino) may target kinase pathways .
Thermal Stability
- Melting points for acetamide-based thiadiazoles () range from 132–170°C , correlating with substituent polarity and crystallinity. For example, 5f (methylthio substituent) melts at 158–160°C, while 5h (benzylthio) melts at 133–135°C .
Research Findings and Implications
Structure-Activity Relationships (SAR):
- Bulky substituents (e.g., 4-methoxybenzyl) may hinder target engagement but improve metabolic stability.
- Electron-deficient groups (e.g., 4-fluorophenyl) could enhance interactions with enzymes or receptors requiring charge complementarity .
Knowledge Gaps: Limited data on the target compound’s biological activity or solubility necessitate further experimental validation.
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its antimicrobial and anticancer properties.
Molecular Structure:
- Molecular Formula: C17H19N3O2S2
- Molecular Weight: 361.5 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)CC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2S2 |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ISRBURPNJZDVBF-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring followed by the introduction of the amide group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
Minimum Inhibitory Concentration (MIC) Values:
- E. coli: MIC = 0.21 μM
- Staphylococcus aureus: MIC = 0.25 μM
The compound also displayed antifungal activity against species such as Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation and survival pathways.
Case Study:
In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant cell death at concentrations as low as 10 µM .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancer cells. The compound appears to inhibit key enzymes involved in metabolic pathways critical for cell survival.
Key Interactions:
- Enzyme Inhibition: The compound may inhibit enzymes such as DNA gyrase and MurD, which are essential for bacterial DNA replication.
- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
